molecular formula C4H3BrFNS B6186595 5-bromo-2-fluoro-4-methyl-1,3-thiazole CAS No. 1610028-05-1

5-bromo-2-fluoro-4-methyl-1,3-thiazole

Cat. No. B6186595
CAS RN: 1610028-05-1
M. Wt: 196
InChI Key:
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Description

5-bromo-2-fluoro-4-methyl-1,3-thiazole, commonly referred to as 5-BFMT, is an organosulfur compound that has been studied extensively in recent years. It is a highly versatile molecule that has numerous applications in the field of synthetic organic chemistry. Its unique structure and properties make it a valuable tool for a variety of scientific research applications.

Scientific Research Applications

5-BFMT has a variety of scientific research applications. It has been used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst for the synthesis of polymers and materials. Additionally, it has been used in the synthesis of new organic compounds with potential applications in the field of biochemistry.

Mechanism of Action

The mechanism of action of 5-BFMT is not yet fully understood. However, it is believed to be involved in a number of different chemical pathways. It is believed to act as a catalyst in the formation of new organic compounds. Additionally, it is believed to be involved in the formation of new polymers and materials.
Biochemical and Physiological Effects
5-BFMT has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective properties. It has also been shown to have a positive effect on the immune system, as well as on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-BFMT in lab experiments include its versatility, availability, and cost-effectiveness. Additionally, it is relatively stable and easy to handle. The main limitation of 5-BFMT is that it is not yet fully understood, so its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 5-BFMT research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of biochemistry. Additionally, further research could be conducted into its potential uses in the synthesis of new organic compounds, polymers, and materials. Additionally, further research could be conducted into its potential uses in the synthesis of drugs, agrochemicals, and dyes. Finally, further research could be conducted into its potential uses in the field of nanotechnology.

Synthesis Methods

The synthesis of 5-BFMT is relatively straightforward and involves a three-step process. The first step involves the reaction of 5-bromo-4-methyl-1,3-thiazole with potassium fluoride in the presence of a base catalyst. This reaction produces 5-bromo-2-fluoro-4-methyl-1,3-thiazole. The second step involves the reaction of this compound with a Grignard reagent in the presence of a base catalyst. This reaction produces this compound-2-ylmethylmagnesium bromide. Finally, the third step involves the reaction of this compound-2-ylmethylmagnesium bromide with an aldehyde or ketone in the presence of a base catalyst. This reaction produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-fluoro-4-methyl-1,3-thiazole involves the reaction of 2-fluoro-4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent.", "Starting Materials": [ "2-fluoro-4-methyl-1,3-thiazole", "Bromine", "Suitable solvent (e.g. chloroform, carbon tetrachloride)" ], "Reaction": [ "Add 2-fluoro-4-methyl-1,3-thiazole to a reaction flask", "Add a suitable solvent to the reaction flask", "Add bromine dropwise to the reaction flask while stirring at room temperature", "Continue stirring the reaction mixture for several hours until the reaction is complete", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the product over anhydrous magnesium sulfate", "Filter the product and collect the solid", "Purify the product by recrystallization from a suitable solvent (e.g. ethanol)" ] }

CAS RN

1610028-05-1

Molecular Formula

C4H3BrFNS

Molecular Weight

196

Purity

95

Origin of Product

United States

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